2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a formyl group and an acetonitrile group. Pyrazole derivatives are known for their diverse biological activities and synthetic versatility, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by disrupting the bacterial cell membrane . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound disrupts the bacterial cell membrane , which could affect various cellular processes.
Result of Action
The compound’s action results in the disruption of the bacterial cell membrane . This leads to the death of the bacteria, making the compound bactericidal for S. aureus and bacteriostatic for A. baumannii . Furthermore, the compound is non-toxic to human cell lines at several fold higher concentrations than the MICs .
Biochemical Analysis
Cellular Effects
The effects of 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent . Additionally, this compound can modulate gene expression related to inflammatory responses, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for sustained interactions with target biomolecules . Degradation products may form over extended periods, potentially altering its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to be safe and well-tolerated, with minimal adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and potential organ damage. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The effects on metabolic flux and metabolite levels are critical for understanding the overall impact of this compound on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues. The localization of this compound within specific cellular compartments is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The activity of this compound within these compartments is crucial for its role in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by formylation and nitrile introduction . The reaction conditions often involve the use of catalysts such as FeCl₃ and polyvinyl pyrrolidine to accelerate the process and achieve high yields .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable synthetic routes that ensure high purity and yield. These methods may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and material science industries .
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 2-(4-Carboxy-1H-pyrazol-1-yl)acetonitrile.
Reduction: 2-(4-Formyl-1H-pyrazol-1-yl)ethylamine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile
- 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile
- 2-(4-Hydroxy-1H-pyrazol-1-yl)acetonitrile
Uniqueness
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential biological activities. This dual functionality allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-(4-formylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLUIMGZDYGNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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